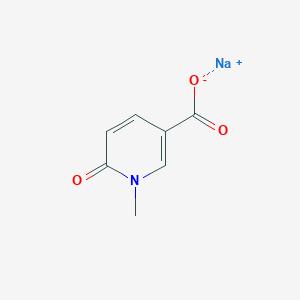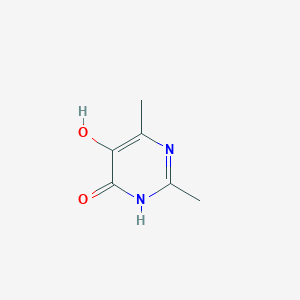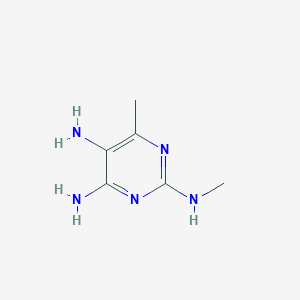![molecular formula C9H11N3 B13105297 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the pyrrolo[1,2-a]pyrazine family, which is known for its biological activity and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. This compound undergoes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for cyclization, sodium carbonate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
科学研究应用
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, particularly in the development of kinase inhibitors.
Medicine: Its derivatives are being explored for their therapeutic potential, especially in oncology.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. This inhibition leads to the degradation of c-Myc, a protein that plays a crucial role in cell proliferation .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its kinase inhibitory activity.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of pharmacologically active compounds.
Uniqueness
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile stands out due to its specific structural features that allow for unique interactions with biological targets. Its ability to form stable derivatives with potent biological activity makes it a valuable compound in medicinal chemistry.
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-3-5-11-6-7-12-4-1-2-9(12)8-11/h1-2,4H,5-8H2 |
InChI 键 |
ZVQRIFIOBVSGQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C=CC=C2CN1CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
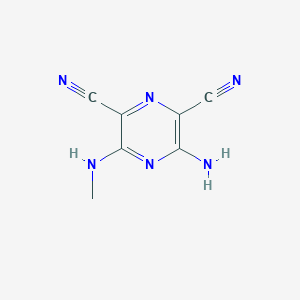
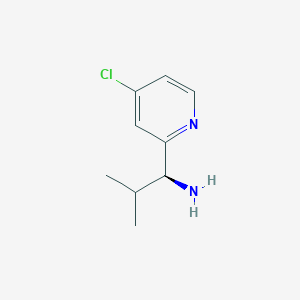

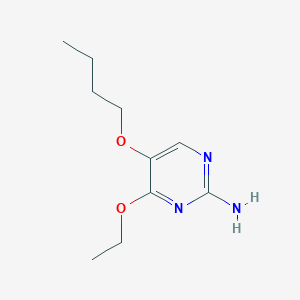

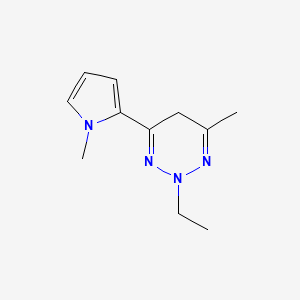
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
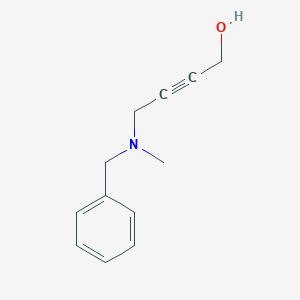

![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
